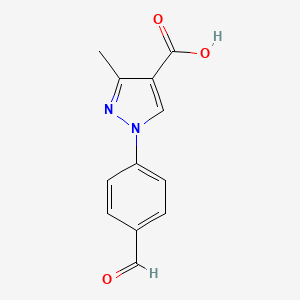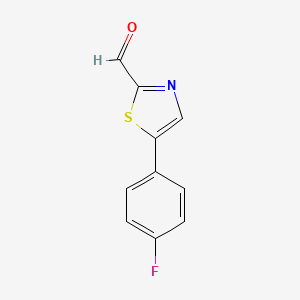
2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide is a compound that showcases a fascinating combination of functional groups. The methoxy group, thiophene ring, triazole structure, and nicotinamide backbone contribute to its unique chemical properties. This combination makes the compound versatile, allowing it to participate in various chemical reactions and applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of 1-(thiophen-2-yl)-1H-1,2,3-triazole: : Start with the azide and alkyne precursors, undergoing a click reaction to form the triazole ring.
Formation of the nicotinamide derivative: : Coupling of the nicotinamide with the previously synthesized triazole using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Introduction of the methoxy group: : Methylation of the resulting compound using methylating agents such as methyl iodide under basic conditions to afford the final product.
Industrial Production Methods
Scaling up the production involves optimizing reaction conditions for higher yield and purity. This can be achieved through continuous flow chemistry, which enhances control over reaction parameters. Automation and rigorous purification steps, including recrystallization and chromatography, are essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Introduction of oxidizing agents like potassium permanganate may lead to oxidation of the thiophene or triazole moiety.
Reduction: : Reducing agents such as sodium borohydride can target specific sites, reducing double bonds or carbonyl groups.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or triazole nitrogens.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Alkyl halides, acyl chlorides, or other electrophiles/nucleophiles.
Major Products
Oxidation: : May produce sulfoxides or sulfones if the thiophene is targeted.
Reduction: : Leads to simpler derivatives with reduced functional groups.
Substitution: : Results in the addition or replacement of specific functional groups enhancing the chemical diversity of the compound.
Applications De Recherche Scientifique
Chemistry
Catalysis: : The compound’s structural elements can act as ligands in catalytic systems.
Organic Synthesis: : Utilized as a building block for more complex molecules.
Biology
Drug Design: : Potential pharmacophore for the development of new therapeutics, targeting enzymes or receptors with its distinct moieties.
Medicine
Antimicrobial Activity: : The compound may exhibit antibacterial or antifungal properties due to its unique structure.
Cancer Research: : Investigated for its potential in inhibiting cancer cell proliferation by interfering with specific biochemical pathways.
Industry
Material Science: : Used in the design of new materials with specific electronic properties, given the presence of the thiophene and triazole units.
Agriculture: : Potential use as a bioactive molecule in pest control or plant growth regulation.
Mécanisme D'action
Molecular Targets and Pathways
Enzyme Inhibition: : The compound may act on specific enzymes by binding to active sites or allosteric sites, disrupting normal enzyme function.
Receptor Binding: : Interaction with receptors, potentially acting as an agonist or antagonist, modulating cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-N-((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide: : Similar structure with a pyridine ring instead of thiophene.
2-Methoxy-N-((1-(phenyl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide: : Where the thiophene is replaced by a phenyl group.
Uniqueness
The presence of the thiophene ring provides unique electronic properties and reactivity patterns that differ from its pyridine or phenyl counterparts, making the compound distinct in its applications and behavior in chemical reactions.
There you go! This should be a pretty thorough article on 2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide. What are you most curious about with this compound?
Propriétés
IUPAC Name |
2-methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-21-14-11(4-2-6-15-14)13(20)16-8-10-9-19(18-17-10)12-5-3-7-22-12/h2-7,9H,8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALZFSJSDCULKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(3,4-dimethylphenyl)-2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2947037.png)


![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2947045.png)
![9-(4-ethoxyphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2947048.png)
![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide](/img/structure/B2947049.png)

![4-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-6-PROPYL-2-(PYRROLIDIN-1-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE](/img/structure/B2947052.png)
![4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2947053.png)
![N-[cyano(2-fluorophenyl)methyl]-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide](/img/structure/B2947054.png)


